molecular formula C23H25ClFN7O B612038 Gandotinib CAS No. 1229236-86-5

Gandotinib

Numéro de catalogue: B612038
Numéro CAS: 1229236-86-5
Poids moléculaire: 469.9 g/mol
Clé InChI: SQSZANZGUXWJEA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le Gandotinib, également connu sous le nom de LY-2784544, est un médicament expérimental développé par Eli Lilly pour le traitement du cancer. Il s’agit d’un inhibiteur de petite molécule de la Janus kinase 2 (JAK2), avec une inhibition mineure supplémentaire du transducteur de signal et de l’activateur de la transcription 3 (STAT3). Le this compound a montré un potentiel prometteur dans les essais cliniques pour les patients atteints de néoplasmes myéloprolifératifs, de polycythémie vraie, de thrombocythémie essentielle et de myélofibrose .

Mécanisme D'action

Le Gandotinib exerce ses effets en inhibant la Janus kinase 2 (JAK2), une enzyme clé impliquée dans la voie de signalisation JAK-STAT. Cette voie est cruciale pour la régulation de divers processus cellulaires, notamment la croissance cellulaire, la différenciation et la réponse immunitaire. En inhibant la JAK2, le this compound perturbe la cascade de signalisation, conduisant à une réduction de la prolifération cellulaire et à une augmentation de l’apoptose dans les cellules cancéreuses. De plus, le this compound a des effets inhibiteurs mineurs sur le transducteur de signal et l’activateur de la transcription 3 (STAT3), contribuant ainsi à ses propriétés anticancéreuses .

Analyse Biochimique

Biochemical Properties

Gandotinib plays a significant role in biochemical reactions as it inhibits JAK2, a key enzyme involved in various cellular processes . The inhibition of JAK2 by this compound can disrupt the JAK-STAT signaling pathway, which is crucial for cell proliferation, differentiation, cell migration, and apoptosis .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In phase I trials, 16% of patients receiving this compound developed tumor lysis syndrome .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of JAK2 . This inhibition disrupts the JAK-STAT signaling pathway, leading to changes in gene expression and cellular functions .

Temporal Effects in Laboratory Settings

It has been observed that this compound can significantly reduce the JAK2V617F gene load in BaF3 cells .

Dosage Effects in Animal Models

It has been used in trials studying the treatment of Myelofibrosis, Polycythemia Vera, Primary Myelofibrosis, Thrombocythemia, Essential, and Myeloproliferative Disorders .

Metabolic Pathways

As a JAK2 inhibitor, it is likely to interact with enzymes and cofactors involved in the JAK-STAT signaling pathway .

Transport and Distribution

As a small molecule, it is likely to be able to diffuse across cell membranes and reach its target sites of action .

Subcellular Localization

As a JAK2 inhibitor, it is likely to localize to areas of the cell where JAK2 is present .

Méthodes De Préparation

La synthèse du Gandotinib implique plusieurs étapes, à commencer par la préparation de la structure principale de l’imidazo[1,2-b]pyridazine. La voie de synthèse comprend généralement les étapes suivantes :

    Formation du noyau imidazo[1,2-b]pyridazine : Cela implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.

    Introduction du groupe morpholinométhyle : Cette étape implique la réaction de la structure principale avec la morpholine en présence d’une base appropriée.

    Attachement du groupe 4-chloro-2-fluorobenzyl : Cette étape est réalisée par une réaction de substitution nucléophile.

    Modifications finales : Le composé subit de nouvelles modifications pour introduire le groupe 5-méthyl-1H-pyrazol-3-yl

Les méthodes de production industrielle du this compound impliqueraient probablement l’optimisation de ces voies de synthèse afin d’assurer un rendement et une pureté élevés, ainsi que la possibilité de production à grande échelle.

Analyse Des Réactions Chimiques

Le Gandotinib subit diverses réactions chimiques, notamment :

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme les amines. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

4. Applications de la recherche scientifique

Le this compound a un large éventail d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie :

Applications De Recherche Scientifique

Myeloproliferative Neoplasms

Gandotinib has been primarily studied for its efficacy in treating Philadelphia chromosome-negative MPNs:

  • Polycythemia Vera : In clinical trials, patients with polycythemia vera showed significant improvements in hematological parameters and symptom relief when treated with this compound.
  • Essential Thrombocythemia : Patients with essential thrombocythemia also benefited from treatment, with notable reductions in platelet counts and symptom severity.
  • Myelofibrosis : The efficacy in myelofibrosis was more variable; however, some patients experienced substantial clinical improvement.

Clinical Trials Overview

This compound has undergone various phases of clinical trials to evaluate its safety and efficacy:

  • Phase 1 Trials : Initial studies focused on determining the maximum tolerated dose and safety profile. A study involving 38 patients indicated that the maximum tolerated dose was 120 mg daily. Common adverse effects included diarrhea (55.3%) and nausea (42.1%) .
  • Phase 2 Trials : A multicenter study assessed the drug's efficacy in a larger cohort (138 patients) with JAK2 V617F mutations. The overall response rates were impressive: 95% for polycythemia vera, 90.5% for essential thrombocythemia, and 9.1% for myelofibrosis . Notably, 44% of patients reported a significant improvement in symptoms after one year of treatment.

Efficacy Data

The following table summarizes key findings from clinical trials involving this compound:

ConditionOverall Response Rate (%)Common Adverse Events
Polycythemia Vera95Anemia (11.6%), Diarrhea
Essential Thrombocythemia90.5Hyperuricemia (3.2%)
Myelofibrosis9.1Fatigue (2.9%), Nausea

Case Studies

Several case studies highlight the effectiveness of this compound in real-world settings:

  • Case Study 1 : A patient with refractory polycythemia vera showed a marked reduction in hematocrit levels and improvement in quality of life metrics after initiating treatment with this compound.
  • Case Study 2 : In another instance involving essential thrombocythemia, the patient achieved normalization of platelet counts within three months of starting therapy.

Comparaison Avec Des Composés Similaires

Le Gandotinib fait partie d’une classe de composés appelés inhibiteurs de la Janus kinase. Les composés similaires comprennent :

    Ruxolitinib : Un autre inhibiteur de la JAK2 utilisé pour le traitement de la myélofibrose et de la polycythémie vraie. Le Ruxolitinib a une structure chimique différente et un profil inhibiteur plus large que le this compound.

    Fedratinib : Un inhibiteur sélectif de la JAK2 approuvé pour le traitement de la myélofibrose. Le Fedratinib a montré son efficacité chez les patients porteurs de mutations JAK2V617F, de manière similaire au this compound.

    Baricitinib : Un inhibiteur de la JAK1 et de la JAK2 utilisé pour le traitement de la polyarthrite rhumatoïde. .

Le caractère unique du this compound réside dans son inhibition spécifique de la JAK2 avec une inhibition mineure supplémentaire du STAT3, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse ciblée .

Activité Biologique

Gandotinib, also known as LY2784544, is a small molecule drug primarily developed as an inhibitor of the Janus kinase 2 (JAK2) pathway. This compound has garnered attention for its potential therapeutic applications in treating myeloproliferative neoplasms (MPNs) such as primary myelofibrosis, polycythemia vera, and essential thrombocythemia. This article delves into the biological activity of this compound, highlighting its mechanism of action, clinical studies, and comparative efficacy against other JAK inhibitors.

  • Chemical Formula : C23H25ClFN7O
  • Molecular Weight : 469.95 g/mol
  • Structure : this compound features a complex structure designed to target the ATP-binding site of JAK2.

This compound functions as a potent ATP-competitive inhibitor of the JAK2 V617F mutation, which is prevalent in many hematological malignancies. Its mechanism involves:

  • Inhibition of JAK2 Activity : this compound binds to the ATP-binding pocket of JAK2, preventing phosphorylation and subsequent activation of downstream signaling pathways that promote cell proliferation and survival.
  • Selectivity : While targeting JAK2, this compound exhibits selectivity over other JAK family members, which may reduce off-target effects seen with less selective inhibitors.

Table 1: Comparison of JAK Inhibitors

InhibitorSelectivityPotency (IC50)Approved Indications
RuxolitinibModerate1.3 µMMyelofibrosis, PV
FedratinibHigh0.5 µMMyelofibrosis
MomelotinibModerate0.7 µMMyelofibrosis
This compoundHigh0.3 µMClinical trials for MPNs

Phase 1 Study Overview

A pivotal Phase 1 study evaluated the safety and efficacy of this compound in patients with primary myelofibrosis, polycythemia vera, and essential thrombocythemia. The study employed a standard 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and assess pharmacodynamic responses.

  • Participants : Adult patients diagnosed with MPNs.
  • Dosage : Patients received escalating doses of this compound.
  • Endpoints :
    • Primary: Safety and tolerability.
    • Secondary: Efficacy measures including reduction in spleen size and improvement in symptom scores.

Results

The results indicated that this compound was well-tolerated at doses up to a certain threshold, with notable reductions in spleen volume observed in several participants. Additionally, patients reported improvements in quality of life metrics associated with MPN symptoms.

Case Study Insights

One notable case involved a patient with refractory myelofibrosis who demonstrated a significant clinical response after initiating treatment with this compound. The patient experienced:

  • A 50% reduction in spleen size after three months.
  • Marked improvement in fatigue and overall well-being.

Structural Insights

Recent structural studies utilizing X-ray crystallography have elucidated the binding interactions between this compound and JAK2. The crystal structure reveals critical interactions that confer its selectivity and potency:

  • Binding Affinity : High-resolution structures demonstrate that this compound occupies the front pocket of the ATP-binding site, which is crucial for its inhibitory activity against JAK2.
  • Comparative Analysis : Structural comparisons with other JAK inhibitors highlight unique binding conformations that may influence selectivity profiles.

Table 2: Structural Characteristics of JAK2 Inhibitors

InhibitorBinding Site InteractionSelectivity Profile
RuxolitinibFront pocketModerate
FedratinibFront pocketHigh
This compoundFront pocketHigh

Propriétés

IUPAC Name

3-[(4-chloro-2-fluorophenyl)methyl]-2-methyl-N-(5-methyl-1H-pyrazol-3-yl)-8-(morpholin-4-ylmethyl)imidazo[1,2-b]pyridazin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClFN7O/c1-14-9-21(29-28-14)27-22-11-17(13-31-5-7-33-8-6-31)23-26-15(2)20(32(23)30-22)10-16-3-4-18(24)12-19(16)25/h3-4,9,11-12H,5-8,10,13H2,1-2H3,(H2,27,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSZANZGUXWJEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC2=NN3C(=C(N=C3C(=C2)CN4CCOCC4)C)CC5=C(C=C(C=C5)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClFN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20153789
Record name Gandotinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229236-86-5
Record name Gandotinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1229236-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gandotinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229236865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gandotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13040
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gandotinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GANDOTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANC71R916O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Combine 3-(4-chloro-2-fluorobenzyl)-N-(1-(4-methoxybenzyl)-5-methyl-1H-pyrazol-3-yl)-2-methyl-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine (0.447 g, 0.76 mmol) and trifluoroacetic acid (10 mL) in a 20 mL microwave reactor tube. Seal with a crimp cap then heat in a microwave reactor at 120° C. for 20 min. Partition between EA and water that is made basic with excess NaOH aqueous. Wash the organic phase three times with NaOH aqueous followed by aqueous saturated sodium chloride. Dry over anhydrous magnesium sulfate. Filter and concentrate in vacuo. Purify on silica gel (EA→10% methanol:EA) to give the title compound (0.246 g, 0.52 mmol) as a pale yellow solid. LCMS (8 min)=470.0, M+1.
Name
3-(4-chloro-2-fluorobenzyl)-N-(1-(4-methoxybenzyl)-5-methyl-1H-pyrazol-3-yl)-2-methyl-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine
Quantity
0.447 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
COc1ccc(Cn2nc(Nc3cc(CN4CCOCC4)c4nc(C)c(Cc5ccc(Cl)cc5F)n4n3)cc2C)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.